Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797340
InChI: InChI=1S/C9H15NO2/c1-12-9(11)8-4-7-3-2-6(8)5-10-7/h6-8,10H,2-5H2,1H3
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate

CAS No.:

Cat. No.: VC15797340

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name methyl 2-azabicyclo[2.2.2]octane-5-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-12-9(11)8-4-7-3-2-6(8)5-10-7/h6-8,10H,2-5H2,1H3
Standard InChI Key CHOVUVZOYSVYOC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC2CCC1CN2

Introduction

Structural Characterization and Molecular Properties

Core Bicyclic Architecture

The 2-azabicyclo[2.2.2]octane system consists of a fused six-membered ring with a bridgehead nitrogen atom, creating a strained, cage-like structure. The methyl ester group at position 5 introduces polarity and functional versatility. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
Density (predicted)1.080 ± 0.06 g/cm³
Boiling Point (predicted)236.5 ± 33.0 °C
pKa (predicted)10.55 ± 0.40

The bicyclic framework enforces a specific spatial arrangement, which enhances binding selectivity in molecular interactions. The nitrogen atom at position 2 participates in hydrogen bonding, while the ester group enables further derivatization via hydrolysis or transesterification .

Spectroscopic and Computational Data

The compound’s canonical SMILES string (COC(=O)C1CC2CCC1CN2) and InChIKey (CHOVUVZOYSVYOC-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational models predict a dipole moment of ~3.2 D, reflecting its polar nature, and a solvent-accessible surface area of 180 Ų, indicative of moderate molecular bulk .

Synthetic Methodologies

Key Synthetic Routes

Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate is synthesized via multi-step protocols, often involving cyclization reactions. A representative pathway includes:

  • Diels-Alder Cycloaddition: Reaction of a substituted diene with a nitroso compound to form the bicyclic core.

  • Reductive Amination: Introduction of the nitrogen atom via catalytic hydrogenation of intermediate imines .

  • Esterification: Treatment with methanol under acidic conditions to install the methyl ester group .

Yield optimization remains challenging due to steric hindrance within the bicyclic system, with reported yields ranging from 15–35% for final steps .

Comparative Analysis of Analogues

Structural analogues, such as ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (C₁₀H₁₅NO₃, MW 197.23 g/mol), highlight the impact of substituents on physicochemical properties . Replacing the methyl ester with an ethyl group increases hydrophobicity (logP ≈ 1.2 vs. 0.8) but reduces metabolic stability .

Applications in Medicinal Chemistry

Scaffold for Bioactive Molecules

The compound’s rigidity and functionalizability make it a template for central nervous system (CNS) agents. Derivatives have been explored as:

  • ELOVL6 Inhibitors: Blocking elongation of very long-chain fatty acids, a target in metabolic disorders.

  • Neuromodulators: Bridged amines mimic tropane alkaloids, enabling dopamine transporter inhibition .

Future Directions and Challenges

Knowledge Gaps

  • In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles are unknown.

  • Synthetic Scalability: Low yields necessitate improved catalytic systems or flow chemistry approaches.

Emerging Opportunities

  • PROTAC Design: The bicyclic scaffold could anchor proteolysis-targeting chimeras for degrading disease-related proteins.

  • Crystallography Studies: X-ray diffraction data would clarify conformational preferences and intermolecular interactions.

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